Physicochemical Differentiation: Predicted logP and Lipophilic Ligand Efficiency vs. 4-tert-Butyl Analog
The target compound bears a 3,4-dimethylbenzamide moiety (MW 314.4 g/mol, predicted logP ~3.17), whereas the closest commercially available analogue—4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide (CAS 942010-74-4)—has a molecular weight of 342.4 g/mol and a significantly higher predicted logP due to the bulky tert-butyl group . The additional ~28 g/mol and increased lipophilicity of the tert-butyl analogue may reduce aqueous solubility and alter passive membrane permeability, which is a critical consideration for CNS-targeted probe development where optimal logP ranges of 2–4 and MW < 400 are sought [1]. The 3,4-dimethyl analogue also possesses zero halogen atoms (versus one in the 3-chloro and 4-bromo analogues), eliminating potential halogen-specific off-target interactions (e.g., halogen bonding to protein backbones) that can confound SAR interpretation .
| Evidence Dimension | Predicted logP and molecular weight as determinants of CNS drug-likeness and solubility |
|---|---|
| Target Compound Data | MW = 314.404 g/mol, predicted logP = 3.17, PSA = 59.67 Ų, H-bond donors = 1, H-bond acceptors = 4, RO5 violations = 0, RO3 violations = 2 |
| Comparator Or Baseline | 4-tert-butyl analogue (CAS 942010-74-4): MW = 342.4 g/mol, higher logP (estimated ≥4.5); 3-chloro analogue (CAS 941940-62-1): MW = 320.8 g/mol; 4-bromo analogue: MW = 365.2 g/mol |
| Quantified Difference | MW difference: -28 g/mol (vs. tert-butyl), -6.4 g/mol (vs. 3-chloro), -50.8 g/mol (vs. 4-bromo). logP lower by approximately 1.3–2 log units vs. tert-butyl analogue. Zero halogen atoms vs. one in chloro/bromo analogues. |
| Conditions | Predicted properties from mcule.com property calculator; RO5 and RO3 filters per Lipinski and fragment-based lead-likeness criteria. |
Why This Matters
For CNS-targeted probe development, the lower MW and moderate logP of the 3,4-dimethyl compound place it closer to the optimal CNS drug-like property space than its bulkier, more lipophilic 4-tert-butyl analogue, potentially offering better solubility and more interpretable SAR in cell-based assays.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Review establishing CNS drug-likeness parameters (MW < 400, logP 2–4, HBD ≤ 3, HBA ≤ 7). View Source
